molecular formula C4H4Na2O8 B1585545 Disodium tetrahydroxysuccinate CAS No. 866-17-1

Disodium tetrahydroxysuccinate

Cat. No.: B1585545
CAS No.: 866-17-1
M. Wt: 226.05 g/mol
InChI Key: JSKIAGGRMZDKAV-UHFFFAOYSA-L
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Description

Disodium tetrahydroxysuccinate is a useful research compound. Its molecular formula is C4H4Na2O8 and its molecular weight is 226.05 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Disodium tetrahydroxysuccinate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the biological effects of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . .

Biochemical Analysis

Biochemical Properties

Disodium tetrahydroxysuccinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid (TCA) cycle. This compound acts as a substrate for this enzyme, facilitating the conversion of succinate to fumarate . Additionally, it can interact with other dehydrogenase enzymes, influencing their activity and the overall metabolic flux within cells .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the stability of hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, leading to enhanced inflammatory responses . Furthermore, this compound can alter T-cell metabolism and cytokine secretion, impacting immune cell function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to succinate dehydrogenase, inhibiting its activity and leading to the accumulation of succinate within cells . This accumulation can result in the stabilization of HIF-1α and the generation of reactive oxygen species (ROS), which play a role in various cellular processes . Additionally, this compound can modulate the activity of other dehydrogenase enzymes, affecting their substrate specificity and catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH . Over extended periods, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, such as inflammation and oxidative stress . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle. It interacts with enzymes such as succinate dehydrogenase and fumarase, influencing the conversion of succinate to fumarate and subsequently to malate . The compound can also affect the levels of various metabolites, altering the overall metabolic flux within cells . Additionally, this compound may interact with cofactors such as NAD+ and FAD, modulating their availability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as monocarboxylate transporters (MCTs), which facilitate its entry into the cytoplasm . Once inside the cell, the compound can localize to different cellular compartments, including the mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized within the mitochondria, where it interacts with enzymes involved in the TCA cycle . It can also be found in the cytoplasm, where it influences various signaling pathways and metabolic processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Properties

IUPAC Name

disodium;2,2,3,3-tetrahydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O8.2Na/c5-1(6)3(9,10)4(11,12)2(7)8;;/h9-12H,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKIAGGRMZDKAV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)[O-])(O)O)(O)O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061222
Record name Butanedioic acid, tetrahydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866-17-1
Record name Butanedioic acid, 2,2,3,3-tetrahydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,2,3,3-tetrahydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, tetrahydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium tetrahydroxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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